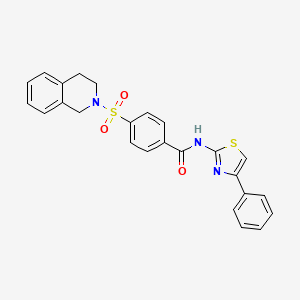

N-(4-phenyl-1,3-thiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Description

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O3S2/c29-24(27-25-26-23(17-32-25)19-7-2-1-3-8-19)20-10-12-22(13-11-20)33(30,31)28-15-14-18-6-4-5-9-21(18)16-28/h1-13,17H,14-16H2,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXJCTUHTDYYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-phenyl-1,3-thiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide” typically involves multi-step organic synthesis. A possible synthetic route could include:

Formation of the Thiazole Ring: Starting with a phenyl-substituted thioamide and an α-haloketone to form the thiazole ring.

Synthesis of the Tetrahydroisoquinoline Moiety: This could involve the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde.

Sulfonylation: Introduction of the sulfonyl group to the tetrahydroisoquinoline moiety.

Coupling with Benzamide: Finally, coupling the thiazole and tetrahydroisoquinoline-sulfonyl intermediates with a benzamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the tetrahydroisoquinoline moiety.

Reduction: Reduction reactions could target the sulfonyl group or the benzamide moiety.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and conditions like reflux in organic solvents.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysts: Potential use as ligands in catalytic reactions.

Biology and Medicine

Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Biochemical Probes: Used to study biological pathways and molecular interactions.

Industry

Material Science:

Agriculture: Possible use as agrochemicals or pesticides.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound exhibits anticancer activity, it might interact with DNA or specific enzymes involved in cell proliferation. The molecular targets and pathways would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Anti-Inflammatory Activity

N-(4-phenyl-1,3-thiazol-2-yl) benzamide derivatives (e.g., 5c and 5n) share the thiazole-benzamide scaffold but lack the tetrahydroisoquinoline sulfonyl group. These compounds, synthesized by Fatima et al., demonstrated potent anti-inflammatory activity in the carrageenan-induced rat paw edema model. Notably:

- 5c (4-chlorobenzamide substituent) and 5n (3-trifluoromethylbenzamide substituent) exhibited enhanced activity compared to unsubstituted analogues. This suggests that electron-withdrawing groups (e.g., Cl, CF₃) on the benzamide ring improve anti-inflammatory efficacy .

- Key Difference: The absence of the tetrahydroisoquinoline sulfonyl group in these derivatives reduces molecular weight and may alter pharmacokinetic properties (e.g., solubility, membrane permeability).

Thiazole Sulfonamides with Similar Pharmacophores

AB4 and AB5 () are 2-aminothiazole sulfonamides with similarity scores of 0.500 and 0.487, respectively, relative to the target compound. Key features include:

- AB4 : Contains a 4-methyl-1,3-thiazole and a 4-methyltriazole sulfanyl group.

- AB5 : Features a pyridin-2-ylpiperazinyl sulfonyl group linked to a urea moiety.

- Comparison: Both compounds retain the thiazole-sulfonamide core but replace the benzamide-tetrahydroisoquinoline system with triazole or urea groups. These modifications likely influence target selectivity and metabolic stability .

Tetrahydroisoquinoline Sulfonyl Derivatives

The compound BA99229 (CAS: 361480-69-5) shares the tetrahydroisoquinoline sulfonyl-benzamide scaffold but substitutes the 4-phenylthiazole with a 4-cyanophenylthiazole group. This minor structural variation (cyano vs. phenyl substituent) increases polarity and may enhance binding to hydrophobic enzyme pockets .

Benzothiazole-Based Analogues

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide (CAS: 533869-09-9) replaces the thiazole ring with a benzothiazole moiety bearing ethoxy and ethyl substituents. The extended aromatic system and alkyl groups may improve solubility and prolong half-life compared to the target compound .

Tabulated Comparison of Key Compounds

Mechanistic and Pharmacokinetic Insights

- Sulfonamide Role: The tetrahydroisoquinoline sulfonyl group in the target compound may enhance hydrogen bonding with biological targets (e.g., cyclooxygenase-2 or kinases), as seen in related sulfonamide drugs .

- Thiazole vs.

- Substituent Effects : Electron-withdrawing groups (Cl, CN) improve activity in benzamide derivatives, while alkyl/alkoxy groups (e.g., ethoxy in CAS 533869-09-9) may modulate lipophilicity and bioavailability .

Biological Activity

N-(4-phenyl-1,3-thiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological properties, including antimicrobial and antiproliferative effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C20H19N3O3S2 |

| Molar Mass | 413.51 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazole moiety is known to inhibit the biosynthesis of bacterial lipids, which is crucial for the survival of various pathogens. Additionally, the sulfonamide group enhances its binding affinity to target proteins involved in cellular processes.

Proposed Mechanisms:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties by disrupting bacterial cell wall synthesis.

- Antiproliferative Effects : It has been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Research Findings

Several studies have investigated the biological activity of related thiazole derivatives and provided insights into the potential effects of this compound.

Antimicrobial Studies

In vitro studies have demonstrated that compounds with similar structures exhibit potent activity against various bacterial strains. For instance:

- A related thiazole derivative showed an IC50 value of 7.05 μM against Mycobacterium tuberculosis, indicating strong antitubercular activity .

Antiproliferative Studies

Research focusing on antiproliferative effects revealed that certain thiazole derivatives can significantly inhibit the growth of cancer cell lines:

- Compounds were tested against human cancer cell lines and displayed IC50 values ranging from 10 to 50 μM depending on the specific cell type .

Case Studies

- Case Study A : A study involving a series of thiazole derivatives reported that modifications in the phenyl ring led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Case Study B : Another investigation highlighted that introducing a sulfonamide group increased the antiproliferative effects against breast cancer cells (MCF-7), suggesting a synergistic effect with the thiazole nucleus.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing N-(4-phenyl-1,3-thiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., using Lawesson’s reagent for sulfur incorporation) .

- Step 2 : Sulfonylation of the tetrahydroisoquinoline moiety using sulfonyl chlorides under anhydrous conditions (e.g., DCM as solvent, 0–5°C to minimize side reactions) .

- Step 3 : Amide coupling between the thiazole and sulfonylated benzamide using coupling agents like EDCI/HOBt in DMF .

- Key Considerations : Monitor reaction progress via TLC/HPLC, and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How is the compound structurally characterized in academic research?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., thiazole C-H protons at δ 7.8–8.2 ppm, sulfonamide S=O peaks in IR at ~1350 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~520–530 Da) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal packing and hydrogen-bonding networks critical for SAR studies .

Q. What biological targets are associated with this compound?

- Primary Targets :

- Enzymes (e.g., carbonic anhydrase IX/XII due to sulfonamide zinc-binding groups) .

- Kinases (e.g., EGFR or VEGFR2, inferred from thiazole-based analogs) .

- Assays : In vitro enzyme inhibition (IC₅₀ determination via fluorescence/quenching assays) and cellular viability tests (MTT assays on cancer cell lines) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

- Factors to Optimize :

- Temperature Control : Lowering sulfonylation step to 0°C reduces di-sulfonylation byproducts .

- Solvent Choice : Replace DMF with MeCN in amide coupling to improve solubility and reduce purification complexity .

- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling steps (if aryl halides are intermediates) .

- Data-Driven Approach : Use DoE (Design of Experiments) to model interactions between pH, solvent polarity, and reagent equivalents .

Q. How to resolve contradictions in biological activity data across studies?

- Case Example : If one study reports IC₅₀ = 2 µM against EGFR, while another shows no activity:

- Verify Assay Conditions : Check for differences in ATP concentration (standard: 10 µM ATP) or cell line mutations (e.g., T790M in EGFR) .

- Probe Solubility : Poor DMSO stock solubility (>10 mM) may cause false negatives; confirm via dynamic light scattering .

- SAR Analysis : Compare with analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl substituents) to identify critical pharmacophores .

Q. What computational methods predict binding modes and off-target effects?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., sulfonamide binding to carbonic anhydrase active site) .

- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .

- Off-Target Screening : SwissTargetPrediction or SEA databases to identify risk of hERG or CYP450 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.